molecular formula C23H17ClN4O3S B11176090 3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide

3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B11176090
M. Wt: 464.9 g/mol
InChI Key: UZDRYZHOVZWGAS-UHFFFAOYSA-N
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Description

3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzamido group and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. It is believed to inhibit biofilm formation by interfering with the signaling pathways of microorganisms. The compound may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    4-Cinnamamido-1H-pyrazol-5-yl)benzamides: Known for their antimicrobial activities.

    2-Phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Exhibits antiproliferative properties.

    N-(1-Adamantylcarbamothioyl)benzamides: Demonstrates antimicrobial effects.

Uniqueness

3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide stands out due to its potent antibiofilm activity against Candida albicans, making it a promising candidate for further research and development in antimicrobial therapies .

Properties

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.9 g/mol

IUPAC Name

3-benzamido-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H17ClN4O3S/c24-17-9-11-19(12-10-17)31-14-20-27-28-23(32-20)26-22(30)16-7-4-8-18(13-16)25-21(29)15-5-2-1-3-6-15/h1-13H,14H2,(H,25,29)(H,26,28,30)

InChI Key

UZDRYZHOVZWGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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